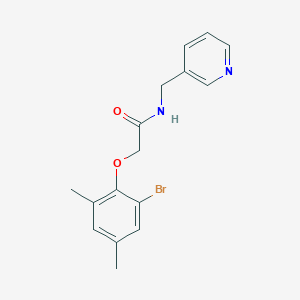
N-(2-furylmethyl)-3-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-isopropoxybenzamide, commonly known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA is a benzamide derivative that has been studied extensively for its biological activities and therapeutic potential.
科学的研究の応用
FMA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. FMA has been shown to exhibit anti-inflammatory and anti-cancer activities in vitro and in vivo. FMA has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease. FMA has been shown to inhibit the formation of amyloid beta and alpha-synuclein aggregates, which are hallmarks of these neurodegenerative diseases.
作用機序
The mechanism of action of FMA is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. FMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. FMA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by FMA has been shown to result in the upregulation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FMA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FMA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FMA has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. FMA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
FMA has several advantages for lab experiments, including its high purity and stability. FMA is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMA has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. FMA also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research of FMA. One area of research is the development of FMA analogs that exhibit improved pharmacological properties. Another area of research is the investigation of the potential of FMA as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. The use of FMA as a tool for studying the mechanisms of inflammation and neurodegeneration is also an area of interest. Additionally, the development of novel drug delivery systems for FMA could improve its efficacy and reduce its limitations.
Conclusion:
FMA is a promising chemical compound that has potential applications in various fields, including cancer therapy, inflammation, and neurodegenerative diseases. The synthesis of FMA has been optimized to yield high purity and high yield of the compound. The mechanism of action of FMA involves the modulation of various signaling pathways and enzymes. FMA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FMA has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for the research of FMA, including the development of FMA analogs and drug delivery systems, and the investigation of its potential as a therapeutic agent for other diseases.
合成法
The synthesis of FMA involves the reaction of 3-isopropoxybenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and pyridine to obtain FMA. The synthesis of FMA has been optimized to yield high purity and high yield of the compound.
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.3 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-6-3-5-12(9-13)15(17)16-10-14-7-4-8-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
InChIキー |
FHDWSJNEVPYEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B250693.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B250696.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)

